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Compound of Interest

Compound Name:
2-Phenyl-3-oxa-1-

azaspiro[4.5]decane

CAS No.: 101113-92-2

Cat. No.: B11885898

Get Quote

Part 1: Compound Identity & Mechanism
Structural Analysis & Nomenclature
The term "2-Phenyl-3-oxa-1-azaspiro[4.5]decane" refers to a spirocyclic oxazolidine.[1] In the

context of chiral auxiliaries, two primary isomers are relevant, defined by their synthetic

precursors:

The Benzaldehyde Adduct (2-Phenyl isomer):

Precursors: 1-Aminocyclohexanemethanol + Benzaldehyde.

Structure: The phenyl group is at position 2 (the aminal carbon).

Chirality: This molecule is formed as a racemate from achiral precursors and requires

optical resolution to function as a chiral auxiliary.

The Phenylglycinol Adduct (4-Phenyl isomer - Industry Standard):
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Precursors: (

)- or (

)-Phenylglycinol + Cyclohexanone.

Structure: The phenyl group is at position 4 (adjacent to the nitrogen).

Chirality: Derived from the "Chiral Pool," this is the most common functional form used for

asymmetric induction.

Note: This protocol focuses on the general application workflow applicable to this class, with

specific mechanistic details highlighting the 4-phenyl (Phenylglycinol) derivative due to its

commercial availability and direct synthesis from chiral precursors.

Mechanism of Action
The spiro-oxazolidine auxiliary functions via steric shielding and chelation control:

N-Acylation: The substrate (e.g., propionic acid) is attached to the auxiliary's nitrogen atom.

Enolization: Treatment with a base (e.g., LDA, NaHMDS) forms a rigid Z-enolate.

Facial Bias: The bulky phenyl group and the rigid spiro-cyclohexyl ring lock the conformation.

The phenyl group blocks one face of the enolate, forcing the electrophile to attack from the

opposite (open) face.

Induction: This results in high diastereomeric excess (de), often >98%.

Part 2: Experimental Protocols
Protocol A: Synthesis of the Auxiliary
Target: (4S)-4-Phenyl-1-oxa-3-azaspiro[4.5]decane

Reagents:

(

)-Phenylglycinol (1.0 eq)
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Cyclohexanone (1.1 eq)

p-Toluenesulfonic acid (pTSA) (0.01 eq)

Solvent: Benzene or Toluene (anhydrous)

Step-by-Step:

Setup: Equip a 2-neck round-bottom flask with a Dean-Stark trap and reflux condenser.

Mixing: Dissolve (

)-phenylglycinol (13.7 g, 100 mmol) in Toluene (150 mL). Add Cyclohexanone (10.8 g, 110
mmol) and pTSA (172 mg).

Reflux: Heat to reflux with vigorous stirring. Monitor water collection in the Dean-Stark trap.

Continue until water evolution ceases (approx. 4-6 hours).

Workup: Cool to room temperature (RT). Wash with saturated NaHCO

(2 x 50 mL) and Brine (50 mL).

Drying: Dry the organic layer over Na

SO

, filter, and concentrate in vacuo.

Purification: Recrystallize from Hexanes/Ethyl Acetate to yield the pure oxazolidine as a

white crystalline solid.

Yield: Typically 85-90%.

Protocol B: N-Acylation (Substrate Attachment)
Target: N-Propionyl-Spiro-Oxazolidine

Reagents:

Spiro-Auxiliary (1.0 eq)
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-Butyllithium (

-BuLi) (1.1 eq, 2.5M in hexanes)

Propionyl Chloride (1.2 eq)

Solvent: THF (anhydrous)

Step-by-Step:

Deprotonation: Dissolve the auxiliary (10 mmol) in dry THF (50 mL) under Nitrogen. Cool to

-78°C.[2]

Lithiation: Add

-BuLi (4.4 mL, 11 mmol) dropwise over 10 min. Stir at -78°C for 30 min.

Acylation: Add Propionyl Chloride (1.05 mL, 12 mmol) dropwise.

Warming: Allow the mixture to warm to 0°C over 1 hour.

Quench: Quench with saturated NH

Cl (20 mL).

Extraction: Extract with Et

O (3 x 30 mL). Dry (MgSO

) and concentrate.

Purification: Flash chromatography (SiO

, Hex/EtOAc 9:1).

Protocol C: Asymmetric -Alkylation
Target: Chiral

-Methyl Carboxylic Acid Derivative
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Reagents:

N-Propionyl-Auxiliary (1.0 eq)

LDA (Lithium Diisopropylamide) (1.1 eq)

Benzyl Bromide (Electrophile) (1.2 eq)

Solvent: THF[2]

Step-by-Step:

Enolization: Cool a solution of LDA (1.1 mmol) in THF (5 mL) to -78°C. Add a solution of the

N-Propionyl-Auxiliary (1.0 mmol) in THF (5 mL) dropwise. Stir for 1 hour at -78°C to ensure

complete Z-enolate formation.

Alkylation: Add Benzyl Bromide (1.2 mmol) dropwise.

Reaction: Stir at -78°C for 2-4 hours. (TLC monitoring).

Quench: Add saturated NH

Cl. Warm to RT.

Workup: Extract with Et

O, dry, and concentrate.

Analysis: Determine diastereomeric ratio (dr) via

H NMR or Chiral HPLC. (Expected dr > 95:5).[3]

Protocol D: Cleavage (Auxiliary Removal)
Target: Recovery of Chiral Acid & Auxiliary[4][5]

Method: Hydrolysis (LiOH/H

O

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://chemistry.williams.edu/files/TSmith14.pdf
https://sfera.unife.it/retrieve/dcb97bf3-2ef8-46a8-9c29-97fcce549b8d/Design%20and%20synthesis%20of%201%204%208-triazaspiro%204.5%20decan-2-one%20derivatives%20as%20novel%20mitochondrial%20permeability%20transition%20pore%20inhibitors.pdf
https://www.york.ac.uk/res/pac/teaching/AsymmSynth%20handouts.pdf
https://www.scielo.org.mx/scielo.php?script=sci_arttext&pid=S1870-249X2019000300093
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11885898?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


)

Dissolution: Dissolve the alkylated product in THF/H

O (3:1). Cool to 0°C.

Reagents: Add H

O

(30%, 4 eq) followed by LiOH (2 eq).

Stirring: Stir at 0°C for 1 hour, then warm to RT.

Quench: Add Na

SO

(aq) to quench excess peroxide.

Separation:

Auxiliary Recovery: Extract with CH

Cl

. The auxiliary remains in the organic layer (Recycle).

Product Isolation: Acidify the aqueous layer (pH 2) with HCl, then extract with EtOAc to

obtain the chiral acid.

Part 3: Visualization & Data
Mechanistic Pathway (DOT Diagram)
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Caption: Workflow for asymmetric alkylation using the Spiro-Oxazolidine auxiliary, highlighting

the recycling loop.

Performance Comparison Table

Parameter
Spiro-Oxazolidine
(Phenyl)

Evans
Oxazolidinone
(Standard)

Pseudoephedrine
(Myers)

Source
Phenylglycinol +

Cyclohexanone
Valine/Phenylalanine Pseudoephedrine

Steric Bulk
High (Rigid Spiro

Ring)

Medium

(Isopropyl/Benzyl)
Medium

Enolate Geometry Fixed Z-Enolate Z-Enolate Z-Enolate

Selectivity (de) >98% (Typical) >95% >97%

Crystallinity
Excellent (Easy

Purification)
Good Variable

Cleavage Conditions

Mild (LiOH/H

O

)

Mild Harsh (Acid/Base)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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